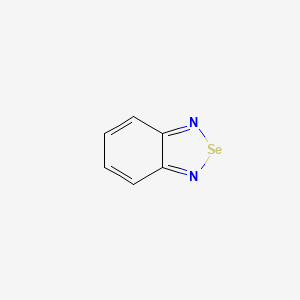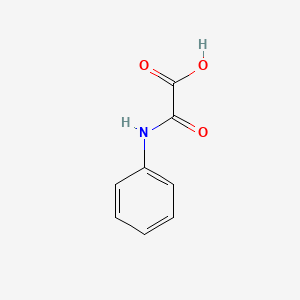
Ácido oxanílico
Descripción general
Descripción
Oxanilic acid is an organic compound with the molecular formula C8H7NO3 . It is a crystalline acid obtained by heating oxalic acid with aniline . The average mass of Oxanilic acid is 165.146 Da .
Molecular Structure Analysis
Oxanilic acid has a molecular structure that includes 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its structure also contains 19 total bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .
Physical and Chemical Properties Analysis
Oxanilic acid has a density of 1.4±0.1 g/cm3 and a molar refractivity of 42.1±0.3 cm3 . It also has a polar surface area of 66 Å2 and a polarizability of 16.7±0.5 10-24 cm3 . The water solubility of Oxanilic acid is 8.241g/L at 25 ºC .
Aplicaciones Científicas De Investigación
Adsorción de pesticidas
El ácido oxanílico (OXA) es un producto de degradación del herbicida metolaclor . Se ha encontrado que los carbones activados se pueden utilizar para adsorber OXA de soluciones acuosas . Esto es particularmente útil en la eliminación no solo del herbicida metolaclor, sino también de sus compuestos de degradación de las aguas residuales contaminadas .
Contaminación de aguas subterráneas
La degradación del metolaclor en el agua conduce a la formación de ácido oxanílico de metolaclor (OXA) y ácido etanosulfónico de metolaclor (ESA) . Estos compuestos se encuentran comúnmente en las aguas subterráneas a concentraciones más altas que las del metolaclor . Esto destaca el papel de OXA en el estudio de la contaminación de las aguas subterráneas.
Estudio de enzimas microbianas
La capacidad de las enzimas microbianas para degradar oxalatos, como el ácido oxanílico, es un factor importante en varios campos . Esto incluye la prevención de cálculos renales, como herramienta de diagnóstico para determinar el contenido de ácido oxálico y como factor antifúngico contra hongos fitopatógenos .
Mejora de la calidad agrícola
Los microorganismos capaces de oxalotrofía, es decir, la capacidad de utilizar oxalatos como el ácido oxanílico como fuente de carbono, se pueden utilizar para mejorar la calidad de la producción agrícola .
Protección ambiental
La adsorción eficiente de OXA, incluso a bajas concentraciones iniciales, permite una eficiencia de eliminación de hasta el 80% . Esto revela perspectivas prometedoras para el uso de materiales de carbono derivados de la biomasa para la eliminación no solo del herbicida metolaclor, sino también de sus compuestos de degradación de las aguas residuales contaminadas .
Estudio de materiales adsorbentes
El estudio de las capacidades de adsorción de diferentes materiales para OXA puede proporcionar información sobre las propiedades de estos materiales . Por ejemplo, se ha encontrado que los materiales de carbono activados químicamente con carbonato de potasio muestran mayores capacidades de adsorción para OXA .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Oxanilic acid, also known as Oxolinic acid, is a quinolone antibiotic . The primary target of Oxanilic acid is the enzyme DNA gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the prevention of bacterial growth .
Mode of Action
Oxanilic acid interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition prevents the supercoiling of bacterial DNA, a critical step in DNA replication . As a result, bacterial growth is halted .
Biochemical Pathways
It is known that the compound interferes with dna replication in bacteria by inhibiting dna gyrase . This disruption in DNA replication prevents the bacteria from multiplying, thereby controlling the spread of the infection .
Pharmacokinetics
It is known that after oral administration, oxanilic acid is rapidly absorbed from the gastrointestinal tract . Peak serum concentrations of the unconjugated drug are reached in two to four hours . A two-phase elimination pattern has been observed in humans after repeated dosing .
Result of Action
The inhibition of DNA gyrase by Oxanilic acid leads to the prevention of bacterial DNA replication . This results in the cessation of bacterial growth and the control of bacterial infections . Additionally, Oxanilic acid also acts as a dopamine reuptake inhibitor and has stimulant effects in mice .
Action Environment
The action of Oxanilic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Furthermore, the presence of other substances, such as other medications or food, can also impact the absorption and effectiveness of Oxanilic acid .
Análisis Bioquímico
Biochemical Properties
Oxanilic acid is involved in various biochemical reactions. It is a metabolite of the herbicide metolachlor . The degradation of metolachlor in soil leads to the formation of oxanilic acid
Cellular Effects
The effects of oxanilic acid on various types of cells and cellular processes are not well-studied. It is known that oxanilic acid can influence cell function. For example, in microbial fuel cells, oxanilic acid has been shown to enhance the degradation of organic compounds
Temporal Effects in Laboratory Settings
It is known that oxanilic acid is a degradation product of metolachlor, suggesting that it may be stable over time
Metabolic Pathways
Oxanilic acid is involved in the metabolic pathway of 2-oxocarboxylic acids This pathway includes various metabolites such as pyruvate, 2-oxobutanoate, oxaloacetate, and 2-oxoglutarate
Propiedades
IUPAC Name |
2-anilino-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7(8(11)12)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJZHMCWDKOPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060105 | |
| Record name | 2-Oxo-2-(phenylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Matrix Scientific MSDS] | |
| Record name | Oxanilic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21409 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
500-72-1 | |
| Record name | Oxanilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXANILIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-oxo-2-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Oxo-2-(phenylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxanilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136B46378D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are oxanilic acids primarily studied for in a biological context?
A1: Oxanilic acid esters and N-heteroaryl oxamic acid esters have demonstrated antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) test. []
Q2: How does the esterification of the oxanilic acid moiety affect its oral activity?
A2: Hydrolysis of the ester from the oxanilic ester moiety leads to a loss of oral activity. []
Q3: How do oxanilic acid derivatives, specifically WP-871, interact with mast cells to exert anti-allergic effects?
A3: WP-871, a metabolite of the antiallergic drug tazanolast, inhibits the release of histamine from rat mast cells. It achieves this by:
- Dose-dependently inhibiting compound 48/80-induced histamine release. []
- Inhibiting compound 48/80-induced calcium uptake into mast cells. []
- Suppressing compound 48/80-induced protein kinase C translocation. []
- Inhibiting inositol trisphosphate production. []
Q4: Does WP-871 influence cAMP levels in mast cells?
A4: No, WP-871 does not appear to affect cAMP content in mast cells. []
Q5: What is the role of the oxanilic acid moiety in the antiallergic activity of tazanolast (WP-833)?
A5: Research suggests that the oxanilic acid moiety plays a crucial role in the antiallergic effects of tazanolast. Its metabolite, 3'-(1H-tetrazol-5-yl)oxanilic acid (MTCC), demonstrates comparable activity to WP-833 in inhibiting rat and guinea pig homologous passive cutaneous anaphylaxis (PCA). []
Q6: How does the butyl ester group in tazanolast (WP-833) contribute to its efficacy?
A6: While MTCC exhibits similar activity to WP-833, it requires a six-fold higher dose for comparable efficacy when administered orally. This suggests that the butyl ester group in WP-833 significantly enhances its absorption from the gastrointestinal tract. [, ]
Q7: What are the metabolic pathways of 4-bromoaniline and 4-bromoacetanilide in rats, and how do they relate to oxanilic acid?
A8: Studies in rats show that both 4-bromoaniline and its N-acetanilide are metabolized similarly. 2-amino-5-bromophenylsulphate is the primary metabolite, with several others showing modification of the N-acetyl group. Interestingly, an unusual N-oxanilic acid metabolite was identified, highlighting the potential for oxanilic acid formation in the metabolic pathways of these compounds. []
Q8: Are oxanilic acid derivatives of herbicides commonly found in the environment?
A9: Yes, oxanilic acid derivatives, specifically those of chloroacetanilide herbicides like metolachlor, acetochlor, and alachlor, are frequently detected in environmental samples. [, , , , , , ]
Q9: Why are chloroacetanilide herbicide degradation products, such as oxanilic acids, significant in environmental monitoring?
A10: These degradation products, including oxanilic acids, often persist in the environment for extended periods, sometimes exceeding the persistence of the parent herbicides. Their presence can indicate past herbicide use and potential long-term impacts on water quality. [, , , , , , , ]
Q10: How do the concentrations of chloroacetanilide herbicide degradation products, including oxanilic acids, compare to their parent compounds in groundwater?
A11: Studies in Iowa have shown that the sulfonic and oxanilic acid metabolites of chloroacetanilide herbicides are often found at much higher concentrations in groundwater compared to their parent compounds. []
Q11: What is the significance of detecting neutral chloroacetamide herbicide degradates in environmental samples?
A12: While ionic degradation products like oxanilic acids are frequently monitored, neutral degradates are often overlooked. Research in the Chesapeake Bay revealed the presence of various neutral chloroacetamide degradates, often at higher concentrations than the parent compounds. This highlights their potential as environmental contaminants and the need for further investigation. []
Q12: Are there analytical methods available to specifically detect and quantify oxanilic acid derivatives of herbicides in environmental matrices?
A13: Yes, analytical methods have been developed for the detection and quantification of oxanilic acid derivatives of herbicides in various matrices like water and soil. These methods typically involve solid-phase extraction followed by analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). [, , , , , ]
Q13: How are oxanilic acids typically synthesized?
A14: A common method involves reacting an aniline derivative with an oxalyl halide (like oxalyl chloride) or an oxalic acid ester. [, , ] For example, ethyl and phenyl oxanilates can be synthesized from N-(2-bromobenzyl)anilines by reacting them with oxalyl chloride monoethyl and monophenyl esters, respectively. []
Q14: Can solid-phase synthesis be used for the preparation of oxanilic acid derivatives?
A15: Yes, solid-phase synthesis using oxalic acid as a linker on Wang resin allows the efficient synthesis of N-aryloxamic acids. This method has proven particularly useful for the rapid synthesis of 2-(oxalylamino)benzoic acids, eliminating the need for intermediate purification steps. []
Q15: How do substituents on the aromatic ring of oxanilic acid esters influence their antiallergic activity?
A16: Structure-activity relationship (SAR) studies suggest that an aryl 2'-carbamoyl group and a 3'-methoxy group on the aromatic ring enhance the oral antiallergic activity of oxanilic acid esters. []
Q16: Can computational chemistry be used to predict the metabolic fate of substituted anilines, including the formation of oxanilic acid derivatives?
A17: Yes, computational chemistry techniques, combined with pattern recognition methods like PLS-DA and SIMCA, have been successfully employed to predict the metabolic fate of substituted anilines. These models, based on calculated physicochemical parameters, can predict N-acetylation and subsequent N-oxanilic acid formation. [, ]
Q17: How does the application of S-metolachlor, a common herbicide, impact the bioaugmentation of atrazine-contaminated soils?
A18: Research indicates that even at high concentrations, S-metolachlor does not significantly hinder the bioaugmentation potential of Pseudomonas sp. strain ADP for atrazine degradation in soil. This suggests the potential for using this bacterium in bioremediation strategies for soils contaminated with both herbicides. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
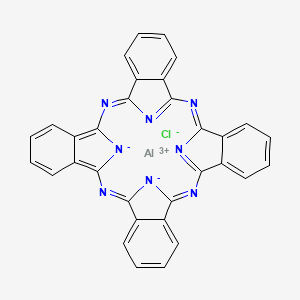
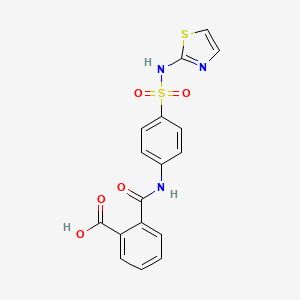
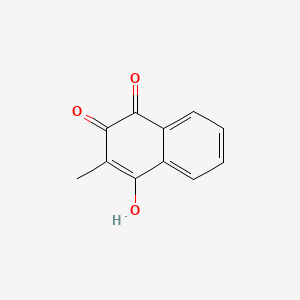
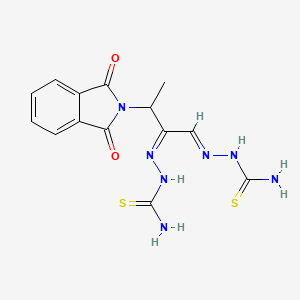

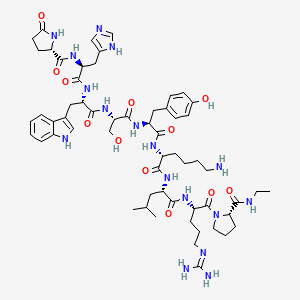
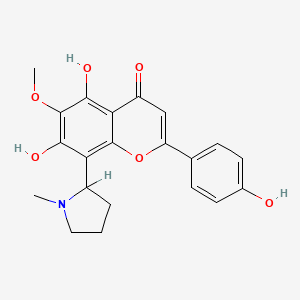
![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)
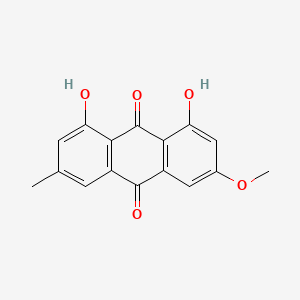
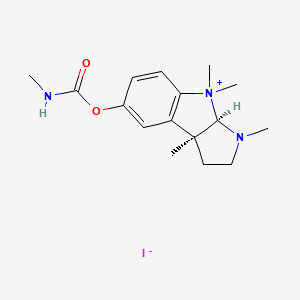
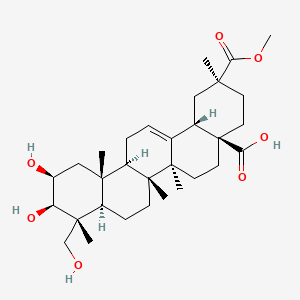
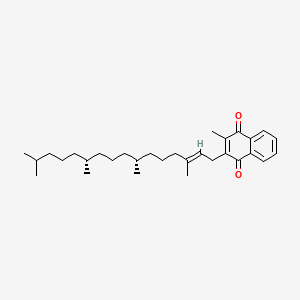
![3-[6-[(4-Methylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]phenol](/img/structure/B1677773.png)
